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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5, Molecular Formula:
CsH11NO). Due to the current lack of publicly available experimental spectral data for this
specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis
of its structural components—a meta-substituted phenol and a secondary amine—and by
drawing parallels with structurally analogous compounds. Furthermore, this guide details the
standard experimental protocols required for the acquisition of such spectral data, serving as a
valuable resource for researchers planning to synthesize or analyze this compound.

Introduction

3-[(Methylamino)methyl]phenol is a substituted phenol containing a methylaminomethyl
group at the meta position of the benzene ring. Its structure suggests potential applications in
medicinal chemistry and materials science, making a thorough understanding of its
spectroscopic properties essential for its identification, characterization, and quality control.
This guide aims to fill the current void in spectral information by providing robust predictions
and methodologies for its analysis.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b054875?utm_src=pdf-interest
https://www.benchchem.com/product/b054875?utm_src=pdf-body
https://www.benchchem.com/product/b054875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-

[(Methylamino)methyl]phenol. These predictions are derived from established principles of

spectroscopy and by comparison with known data for similar molecules.

Predicted '"H NMR Spectral Data

Solvent: CDCIs (Deuterated Chloroform) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~71-73 t 1H Ar-H (C5)
~6.7-6.9 m 3H Ar-H (C2, C4, C6)
~5.0-6.0 br s 1H Ar-OH
~ 3.7 S 2H -CH2-
~24 S 3H N-CHs
~15-20 brs 1H N-H

Predicted *C NMR Spectral Data

Solvent: CDCIs (Deuterated Chloroform) Standard: TMS at 0.00 ppm
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Chemical Shift (6, ppm) Carbon Assignment
~ 156 - 158 C3 (C-OH)

~ 138 - 140 C1 (C-CH2N)
~129-131 C5

~118-120 C6

~114-116 C4

~113-115 Cc2

~55-58 -CH2-

~34-36 N-CHs

Predicted IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

3200 - 3600 Strong, Broad O-H stretch (phenolic)

3100 - 3300 Medium N-H stretch (secondary amine)
3000 - 3100 Medium Aromatic C-H stretch

2800 - 3000 Medium Aliphatic C-H stretch

1580 - 1610 Medium-Strong Aromatic C=C stretch

1450 - 1500 Medium-Strong Aromatic C=C stretch

1200 - 1300 Strong C-O stretch (phenolic)

1100 - 1200 Medium C-N stretch

Predicted Mass Spectrometry Data

lonization Method: Electron lonization (EI)
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miz Interpretation

137 Molecular ion (M+)

122 [M - CHs]*

108 [M - NHCHs]*

94 [M - CH2NHCHs]*

77 [CeHs]*

44 [CH3NH=CH2]* (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectral data for 3-[(Methylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-[(Methylamino)methyl]phenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent
may affect the chemical shifts of labile protons (OH and NH).

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal standard (6 = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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o Process the data by applying a Fourier transform, phasing, and baseline correction.

o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent
pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
that has minimal IR absorption in the regions of interest. The solution is then placed in a
sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample holder (or the pure solvent).
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o Record the spectrum of the sample.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

o The typical spectral range is 4000-400 cm~1,

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as methanol or acetonitrile. The concentration should be in the range of 10-100
micrograms per mL.

 Instrumentation: A variety of mass spectrometers can be used, with common ionization
techniques including Electron lonization (El) and Electrospray lonization (ESI).

» Data Acquisition (EI-MS):

o

The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for
separation and purification.

o In the ion source, the sample molecules are bombarded with high-energy electrons,
causing ionization and fragmentation.[1]

o The resulting ions are accelerated and separated by a mass analyzer based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.

o Data Acquisition (ESI-MS):

o The sample solution is introduced into the ESI source, where a high voltage is applied to
create a fine spray of charged droplets.

o The solvent evaporates, leading to the formation of gas-phase ions (typically protonated
molecules, [M+H]*). This is a "soft" ionization technique that often results in less
fragmentation than EI.
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o The ions are then analyzed and detected as described for EI-MS.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-[(Methylamino)methyl]phenol.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the process from sample preparation to spectral data
acquisition and analysis, culminating in the elucidation of the chemical structure.

Conclusion

While experimental spectra for 3-[(Methylamino)methyl]phenol are not readily available in the
public domain, this technical guide provides a robust framework for its spectroscopic
characterization. The predicted NMR, IR, and MS data, along with the detailed experimental
protocols, offer valuable guidance for researchers in the fields of chemistry, pharmacology, and
materials science. The successful acquisition and interpretation of this data will be crucial for
confirming the structure and purity of this compound in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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